1-(2-Phenylethyl)-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea
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Overview
Description
1-(2-Phenylethyl)-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea is a complex organic compound with a unique structure that combines phenylethyl and prop-1-en-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the phenylethyl group: This can be achieved through a Friedel-Crafts alkylation reaction, where benzene is alkylated with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the prop-1-en-2-yl group: This step involves the alkylation of a benzene derivative with prop-1-en-2-yl chloride, again using a Lewis acid catalyst.
Urea formation: The final step involves the reaction of the intermediate compounds with isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylethyl)-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea can undergo various chemical reactions, including:
Oxidation: The phenylethyl and prop-1-en-2-yl groups can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Phenylethyl)-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, leading to changes in cellular processes.
Receptor binding: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
DNA interaction: The compound may interact with DNA, affecting gene expression and cell function.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-propanol: A compound with a similar phenyl group but different functional groups.
4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: Shares the prop-1-en-2-yl group but has a different core structure.
2-(1-Methylethenyl)aniline: Contains a similar prop-1-en-2-yl group but differs in the rest of the structure.
Uniqueness
1-(2-Phenylethyl)-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea is unique due to its combination of phenylethyl and prop-1-en-2-yl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16(2)18-11-8-12-19(15-18)21(3,4)23-20(24)22-14-13-17-9-6-5-7-10-17/h5-12,15H,1,13-14H2,2-4H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIHSNFRIZTYDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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